molecular formula C12H15N3S B2926323 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 885460-02-6

5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2926323
CAS No.: 885460-02-6
M. Wt: 233.33
InChI Key: LCVWNMQBPYGNOJ-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazole-3-thiol derivatives. This scaffold is recognized in medicinal chemistry as a privileged structure due to its significant potential for diverse biological activities. The structure incorporates a triazole ring, a sulfur-containing thiol group, a 3-methylphenyl moiety, and a propyl side chain, which collectively influence its physicochemical properties and interaction with biological targets. Compounds within the 1,2,4-triazole-3-thiol class have been extensively investigated for their broad spectrum of pharmacological properties. Research indicates that such derivatives can exhibit potent antiviral activity , including activity against HIV-1 by serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are effective against some drug-resistant mutant strains . Furthermore, the mercapto-substituted 1,2,4-triazole core is known to play an important role in chemopreventive and chemotherapeutic effects on cancer , making it a promising scaffold in anticancer drug discovery . Additional reported activities for this chemical family include antimicrobial, antifungal, anticonvulsant, antioxidant, and anti-inflammatory effects . The mechanism of action for these compounds often involves targeted interaction with enzymes or receptors, such as the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) for antifungal effects or modulation of various biochemical pathways leading to therapeutic outcomes . This product is intended for research purposes only by qualified personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-methylphenyl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVWNMQBPYGNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzyl chloride with propylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Key comparisons include:

Table 1: Substituent Variations and Their Impacts

Compound Name Substituents (Position 4, 5) Key Properties/Applications Evidence ID
Target Compound 4-propyl, 5-(3-methylphenyl) Likely enhanced hydrophobicity -
Yucasin 4-H, 5-(4-chlorophenyl) Inhibits auxin biosynthesis
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-phenyl Anticoccidial activity
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(3-pyridyl) Corrosion inhibitor (Epa = 0.87 V)
5-(3-(Indol-3-yl)propyl)-4-phenyl-... 4-phenyl, 5-(indol-3-ylpropyl) Kinase/COX-2 inhibition (in silico)
5-(4,5-Dimethylthien-3-yl)-4-propyl-... 4-propyl, 5-(dimethylthienyl) Noted in corrosion inhibitor studies

Key Observations :

  • Hydrophobic Groups : The propyl and 3-methylphenyl groups in the target compound may enhance membrane permeability compared to smaller substituents (e.g., H in Yucasin) .
  • The target compound’s methylphenyl group could modulate redox behavior.
  • Biological Activity : Anticoccidial activity in diphenyl analogs implies that aromatic substituents at positions 4 and 5 are critical for α-glucosidase inhibition. The target’s propyl group might reduce steric hindrance compared to bulkier phenyl groups.

Key Insights :

  • Anticandidal Activity : Hybrid benzimidazole-triazole derivatives (e.g., 5-(4-nitrophenyl)-triazole) show activity via Schiff base formation , suggesting the target’s thiol could be functionalized similarly.
  • Corrosion Inhibition : Propyl groups may improve adsorption on metal surfaces compared to smaller alkyl chains .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Property Target Compound (Predicted) Analogues (Reported) Evidence ID
Melting Point ~250–300°C (estimated) 5-(4-Pyridyl) analog: 308–313°C
Solubility Low in water; soluble in DMSO/EtOH Pyridyl analog: soluble in pyridine
Stability Air-stable (thiol oxidation mitigated by substituents) S-Alkyl derivatives stable in acidic media

Biological Activity

5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methylbenzyl chloride with propylhydrazine to form a hydrazone intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound .

Antimicrobial Activity

Research indicates that compounds within the triazole family, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi using the disc diffusion method. The results showed that many derivatives displayed good to moderate antimicrobial activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundZone of Inhibition (mm)E. coliS. aureusB. subtilisC. albicansA. niger
This compoundTBDTBDTBDTBDTBDTBD
Other Derivative 17.507.506.807.103.90TBD
Other Derivative 2TBDTBDTBDTBDTBDTBD

Note: Specific values for this compound were not provided in the literature.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of triazoles exhibited varying degrees of cytotoxicity against several cancer cell lines, including human melanoma and triple-negative breast cancer cells . The selectivity towards cancer cells suggests potential for further development as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
This compoundTBDMDA-MB-231 (Breast Cancer)
Other Compound A<100IGR39 (Melanoma)
Other Compound B<100Panc-1 (Pancreatic Carcinoma)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Thiol Group Interaction : The thiol group can form covalent bonds with proteins, potentially altering their function and leading to biological effects such as inhibition of microbial growth.
  • Triazole Ring Interaction : The triazole moiety may interact with enzymes and receptors involved in various metabolic pathways, modulating their activity and contributing to its antimicrobial and anticancer effects .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound could serve as a valuable scaffold for developing new therapeutic agents. Its applications may extend to:

  • Antimicrobial Agents : Development of new antibiotics or antifungal treatments.
  • Anticancer Drugs : Further exploration could lead to novel treatments targeting specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via a multi-step process involving:

Acylation of indole-3-butanoic acid or pyrrole derivatives.

Hydrazinolysis to form hydrazide intermediates.

Nucleophilic addition of phenylisothiocyanate.

Alkaline cyclization under heating (e.g., NaOH in aqueous solution) to form the triazole-thiol core .

  • Characterization : Intermediates are confirmed via elemental analysis, ¹H NMR , IR spectroscopy , and HPLC-MS for purity assessment .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • ¹H NMR : Identifies proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, propyl chain protons at δ 1.0–1.6 ppm) .
  • IR Spectroscopy : Confirms thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via LC-MS) .

Q. How can reaction conditions be optimized to improve yield during alkylation steps?

  • Methodology :

  • Solvent Selection : Methanol or propan-2-ol enhances alkylation efficiency due to polarity matching with thiolate intermediates .
  • Base Strength : Use NaOH (7% aqueous) to deprotonate the thiol group, facilitating nucleophilic substitution .
  • Temperature Control : Heating to 60–80°C accelerates reaction kinetics without promoting side products .

Q. What are the key steps in resolving low yields during cyclization?

  • Methodology :

  • Purification : Neutralize post-cyclization mixtures with ethanoic acid to precipitate pure product .
  • Crystallization : Use propan-2-ol for recrystallization to remove unreacted starting materials .
  • By-product Analysis : Employ TLC or HPLC to monitor reaction progress and adjust stoichiometry .

Q. How do solvent choices impact the synthesis of S-alkyl derivatives?

  • Methodology :

  • Polar Protic Solvents (e.g., methanol): Enhance solubility of ionic intermediates, improving alkylation yields by 15–20% .
  • Nonpolar Solvents (e.g., diethyl ether): Reduce side reactions in acylation steps .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate biological activity against fungal or cancer targets?

  • Methodology :

  • Target Selection : Use enzymes like lanosterol 14-α-demethylase (3LD6) or cyclooxygenase-2 (COX-2) based on structural homology .
  • Docking Software : Autodock Vina or Schrödinger Suite for binding energy calculations.
  • Validation : Compare binding energies (e.g., -7.7 to -8.8 kcal/mol for 3LD6) and residue interactions (e.g., Trp 213) with reference inhibitors like ketoconazole .

Q. What computational methods are suitable for analyzing electronic properties and reactivity?

  • Methodology :

  • DFT Functionals : B3LYP/6-31G(d) for geometry optimization and HOMO-LUMO gap analysis .
  • Exact Exchange Terms : Incorporate hybrid functionals (e.g., Becke’s 1993 model) to improve thermochemical accuracy (±2.4 kcal/mol error) .
  • Correlation-Energy Models : Apply Colle-Salvetti formulas to predict electron density distributions .

Q. How to resolve contradictions in reported synthetic pathways for triazole-thiol derivatives?

  • Methodology :

  • Comparative Analysis : Replicate conflicting methods (e.g., cyclization in NaOH vs. KOH) and quantify yields/purity .
  • Kinetic Studies : Use DSC or in situ FTIR to identify rate-limiting steps and side reactions.
  • Cross-Validation : Confirm intermediates via independent techniques (e.g., X-ray crystallography) .

Q. How to interpret discrepancies in spectroscopic data across studies?

  • Methodology :

  • Solvent Effects : Account for deuterated solvent shifts in NMR (e.g., DMSO-d6 vs. CDCl₃).
  • Impurity Profiling : Use HPLC-DAD/MS to detect trace by-products altering spectral peaks .
  • Quantum Calculations : Simulate NMR/IR spectra (GIAO method) to validate experimental data .

Q. What strategies improve the accuracy of in silico ADME predictions for this compound?

  • Methodology :

  • Parameterization : Use SwissADME to compute logP (<3.5) and PSA (~80 Ų) for bioavailability .
  • Metabolite Prediction : Apply PASS Online to identify likely cytochrome P450 interactions .
  • Validation : Cross-check with experimental pharmacokinetic data (e.g., plasma half-life in rat models) .

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